molecular formula C21H20BrClN6O4 B15278182 Glycylaminophenylbenzoylurea (HCl salt)

Glycylaminophenylbenzoylurea (HCl salt)

Katalognummer: B15278182
Molekulargewicht: 535.8 g/mol
InChI-Schlüssel: ZMRUVPSSBFAZBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycylaminophenylbenzoylurea (HCl salt) is a chemical compound with the molecular formula C21H20BrClN6O4 and a molecular weight of 535.78 . This compound is known for its unique structure, which includes a glycyl group, an aminophenyl group, and a benzoylurea moiety. It is often used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

The synthesis of Glycylaminophenylbenzoylurea (HCl salt) involves several steps. One common method includes the reaction of glycylamine with aminophenylbenzoylurea under specific conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt form .

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Glycylaminophenylbenzoylurea (HCl salt) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Glycylaminophenylbenzoylurea (HCl salt) has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Glycylaminophenylbenzoylurea (HCl salt) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Glycylaminophenylbenzoylurea (HCl salt) can be compared with other similar compounds, such as:

    Benzoylurea derivatives: These compounds share a similar benzoylurea moiety but differ in their substituents, leading to variations in their chemical and biological properties.

    Aminophenyl derivatives: Compounds with an aminophenyl group exhibit different reactivity and biological activities compared to Glycylaminophenylbenzoylurea (HCl salt).

    Glycyl derivatives: These compounds contain a glycyl group and are used in various chemical and biological applications.

The uniqueness of Glycylaminophenylbenzoylurea (HCl salt) lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C21H20BrClN6O4

Molekulargewicht

535.8 g/mol

IUPAC-Name

2-[(2-aminoacetyl)amino]-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-methylphenyl]carbamoyl]benzamide;hydrochloride

InChI

InChI=1S/C21H19BrN6O4.ClH/c1-12-8-14(6-7-17(12)32-21-24-10-13(22)11-25-21)26-20(31)28-19(30)15-4-2-3-5-16(15)27-18(29)9-23;/h2-8,10-11H,9,23H2,1H3,(H,27,29)(H2,26,28,30,31);1H

InChI-Schlüssel

ZMRUVPSSBFAZBL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)NC(=O)NC(=O)C2=CC=CC=C2NC(=O)CN)OC3=NC=C(C=N3)Br.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.